![molecular formula C18H18FN7OS B4652868 2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4652868.png)
2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a unique combination of cyclopropyl, pyrazolyl, and fluorobenzyl groups. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of 5-cyclopropyl-1H-pyrazol-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with 2-fluorobenzyl pyrazole: The intermediate is then coupled with 2-fluorobenzyl pyrazole using reagents such as hydrazine hydrate.
Chemical Reactions Analysis
2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, using halogenating agents or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and its potential biological activity. Similar compounds include:
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: Known for its biological activities and applications in medicinal chemistry.
Phenyl boronic acid derivatives: Used in various organic synthesis applications.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1H-pyrazole-3-carbonyl)amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7OS/c19-13-4-2-1-3-12(13)10-26-8-7-16(25-26)20-18(28)24-23-17(27)15-9-14(21-22-15)11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,21,22)(H,23,27)(H2,20,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFBNIJFFKKKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NNC(=S)NC3=NN(C=C3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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